

Spectroscopic comparison of 2-(Methylthio)-4,5-diphenyloxazole and its analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Methylthio)-4,5-diphenyloxazole**

Cat. No.: **B076272**

[Get Quote](#)

A Spectroscopic Comparison of **2-(Methylthio)-4,5-diphenyloxazole** and its Analogues for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **2-(Methylthio)-4,5-diphenyloxazole** and its analogues. The data presented is crucial for the identification, characterization, and quality control of these compounds in research and development settings. The following sections detail the spectroscopic data in a comparative format, outline the experimental protocols used for their acquisition, and provide a visual workflow for the analytical process.

Spectroscopic Data Comparison

The spectroscopic characteristics of **2-(Methylthio)-4,5-diphenyloxazole** and its analogues are summarized below. These compounds share a common 4,5-diphenyloxazole core, with variations at the 2-position, which significantly influences their spectral properties.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm) in CDCl_3

Compound/Analogue	H-phenyl (approx. range)	H-S-CH ₃	Other Protons
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate	7.97-7.94 (m, 2H), 7.39-7.37 (m, 3H)	2.61 (s, 3H)	4.35 (q, J=7.1 Hz, 2H), 1.34 (t, J=7.1 Hz, 3H)
(4-Methoxyphenyl)(5-(methylthio)-2-phenyloxazol-4-yl)methanone	8.54 (dd, J=7.0, 2.1 Hz, 2H), 8.04-8.01 (m, 2H), 7.47-7.45 (m, 3H), 6.97 (dd, J=7.1, 2.0 Hz, 2H)	2.69 (s, 3H)	3.86 (s, 3H)
2-Methyl-4,5-diphenyloxazoline	7.4-7.2 (m)	-	5.2 (d), 4.7 (d), 2.1 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ , ppm) in CDCl₃

Compound/Analogue	C-phenyl (approx. range)	C-S-CH ₃	C-oxazole	Other Carbons
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate	131.3, 129.2, 129.0, 126.8, 126.7	14.9	162.3, 161.2, 155.2	61.6, 14.8
(4-Methoxyphenyl)(5-(methylthio)-2-phenyloxazol-4-yl)methanone	135.9, 132.9, 132.6, 130.6, 129.9, 128.8, 126.7, 126.2, 113.5	14.2	183.9, 163.3, 159.5, 157.3	55.4
2-Methyl-4,5-diphenyloxazoline	142.1, 140.9, 128.6, 128.5, 128.2, 127.8, 127.2, 126.9	-	165.9, 83.5, 78.1	14.2

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹) (KBr Pellet)

Compound/Analogue	v(C=N)	v(C=C) aromatic	v(C-O)	v(S-C)
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate	1676	1517	1217, 1163	Not specified
(4-Methoxyphenyl)(5-(methylthio)-2-phenyloxazol-4-yl)methanone	1596	1492, 1445	1260	Not specified
2,5-Diphenyloxazole	Not specified	1610	1070	-

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound/Analog ue	Molecular Ion [M] ⁺ or [M+H] ⁺	Key Fragmentation Peaks	Ionization Method
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate	264.0694 [M+H] ⁺	Not specified	ESI
(4-Methoxyphenyl)(5-(methylthio)-2-phenyloxazol-4-yl)methanone	326.0851 [M+H] ⁺	Not specified	ESI
2,5-Diphenyloxazole	221	118, 105, 91, 77	EI

Table 5: UV-Visible and Fluorescence Spectroscopic Data

Compound/Analogue	Solvent	λmax (abs) (nm)	λmax (em) (nm)	Quantum Yield (Φ)
2,5-Diphenyloxazole	Ethanol	320	370	0.84
Substituted 2,5-Diphenyloxazole (Theoretical)	DMF	350-450	Not specified	Not specified
Substituted Oxazolone Derivative	Chlorobenzene	~370	~522	Not specified

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer (at 300 or 400 MHz for ¹H and 75 or 100 MHz for ¹³C). Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Infrared (IR) Spectroscopy

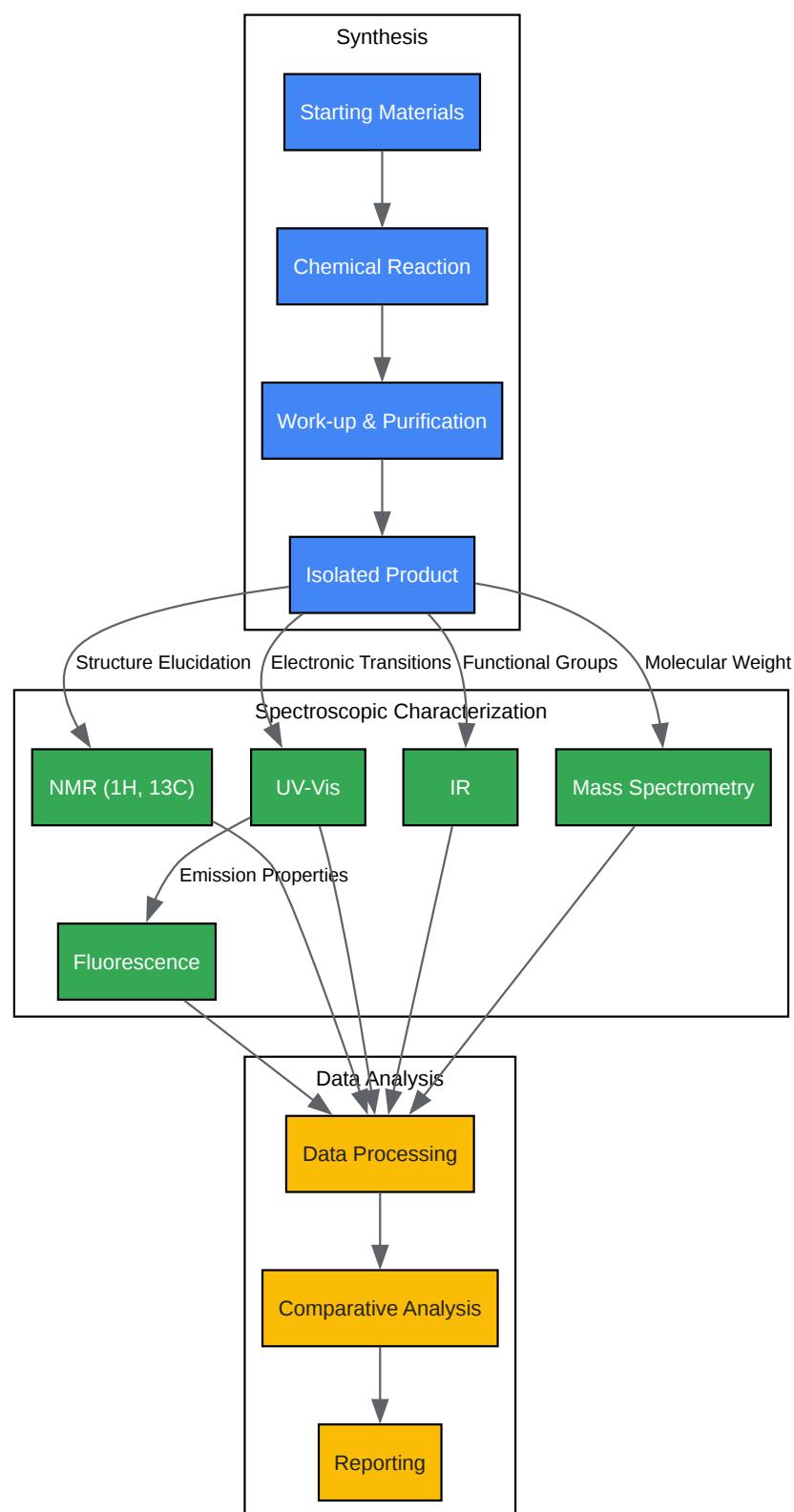
IR spectra were recorded on a PerkinElmer FT-IR spectrometer using potassium bromide (KBr) pellets. The spectra were scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI). Electron ionization (EI) mass spectra were recorded on a mass spectrometer operating at 70 eV.

UV-Visible and Fluorescence Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-2450 spectrophotometer.


Fluorescence emission spectra were recorded on a Shimadzu RF-5301PC

spectrofluorophotometer. The samples were dissolved in spectroscopic grade solvents.

Quantum yields were determined relative to a standard fluorophore.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **2-(Methylthio)-4,5-diphenyloxazole** and its analogues.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic comparison of 2-(Methylthio)-4,5-diphenyloxazole and its analogues]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076272#spectroscopic-comparison-of-2-methylthio-4-5-diphenyloxazole-and-its-analogues>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com